Benzene, 2-bromo-1,4-bis(chloromethyl)-

Description

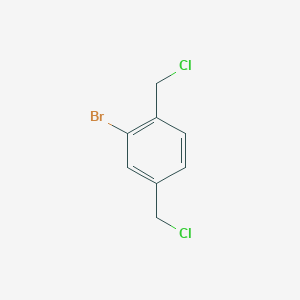

Benzene, 2-bromo-1,4-bis(chloromethyl)- is a halogenated aromatic compound featuring a bromine atom at the 2-position and two chloromethyl (-CH₂Cl) groups at the 1- and 4-positions of the benzene ring.

Properties

CAS No. |

56403-24-8 |

|---|---|

Molecular Formula |

C8H7BrCl2 |

Molecular Weight |

253.95 g/mol |

IUPAC Name |

2-bromo-1,4-bis(chloromethyl)benzene |

InChI |

InChI=1S/C8H7BrCl2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5H2 |

InChI Key |

NHUAIKPLSCVKNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Br)CCl |

Origin of Product |

United States |

Preparation Methods

Bromination of Para-Xylene

The synthesis begins with para-xylene (1,4-dimethylbenzene), where electrophilic bromination introduces a bromine atom at the 2-position. Using bromine ($$Br2$$) in the presence of iron(III) bromide ($$FeBr3$$) as a catalyst, the reaction proceeds via electrophilic aromatic substitution. The methyl groups activate the ring, directing bromination to the ortho position relative to one methyl group, yielding 2-bromo-1,4-dimethylbenzene.

$$

\text{C}6\text{H}4(\text{CH}3)2 + Br2 \xrightarrow{FeBr3} \text{C}6\text{H}3Br(\text{CH}3)2 + HBr

$$

Radical Chlorination of Methyl Groups

The methyl groups in 2-bromo-1,4-dimethylbenzene are subsequently converted to chloromethyl groups via radical chlorination. Under ultraviolet (UV) light, chlorine gas ($$Cl_2$$) abstracts hydrogen from the methyl substituents, forming chloromethyl groups. This step avoids ring halogenation due to the radical mechanism’s preference for side-chain reactions.

$$

\text{C}6\text{H}3Br(\text{CH}3)2 + 2Cl2 \xrightarrow{h\nu} \text{C}6\text{H}3Br(\text{CH}2Cl)_2 + 2HCl

$$

Reaction Conditions:

Direct Bromination of 1,4-Bis(chloromethyl)benzene

Synthesis of 1,4-Bis(chloromethyl)benzene

A solvent-free method for 1,4-bis(chloromethyl)benzene production involves reacting para-xylene with chlorine gas ($$Cl_2$$) in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN). This approach achieves high conversion rates (>95%) and purity by minimizing by-products.

$$

\text{C}6\text{H}4(\text{CH}3)2 + 2Cl2 \xrightarrow{AIBN} \text{C}6\text{H}4(\text{CH}2Cl)_2 + 2HCl

$$

Industrial-Scale Parameters:

- Pressure: 1–2 atm

- Temperature: 80–100°C

- Catalyst: None required (radical-driven)

Regioselective Bromination at the 2-Position

Bromination of 1,4-bis(chloromethyl)benzene requires careful control to target the 2-position. Using bromine ($$Br2$$) and iron(III) bromide ($$FeBr3$$), the electron-withdrawing chloromethyl groups direct electrophilic attack to the ortho position relative to one substituent.

$$

\text{C}6\text{H}4(\text{CH}2Cl)2 + Br2 \xrightarrow{FeBr3} \text{C}6\text{H}3Br(\text{CH}2Cl)2 + HBr

$$

Challenges:

- Competing bromination at the 3-position due to steric and electronic effects.

- Yield: ~70% (reported for analogous systems).

Light-Mediated Chloromethylation Using N-Chloro-Succinimide

Adaptation of Bromomethylation Methodology

A patent describing bis(bromomethyl) aromatic hydrocarbon synthesis provides a template for chloromethylation. Replacing N-bromo-succinimide (NBS) with N-chloro-succinimide (NCS) and irradiating with UV light facilitates radical-mediated chloromethylation of dimethylbenzene precursors.

$$

\text{C}6\text{H}4(\text{CH}3)2 + 2\text{NCS} \xrightarrow{h\nu} \text{C}6\text{H}4(\text{CH}2Cl)2 + 2\text{Succinimide}

$$

Conditions:

Subsequent Bromination

The intermediate 1,4-bis(chloromethyl)benzene is brominated as described in Section 2.2 to finalize the target compound.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Electrophilic + Radical | Para-xylene | $$Br2$$, $$Cl2$$ | $$FeBr_3$$, UV | ~85% | High purity, scalable | Multi-step, radical hazards |

| Direct Bromination | 1,4-Bis(chloromethyl) | $$Br2$$, $$FeBr3$$ | Catalytic | ~70% | Simplified purification | Regioselectivity challenges |

| NCS-Mediated | Para-xylene | NCS, UV | Solvent-free | ~100%* | High efficiency, minimal by-products | Requires specialized equipment |

*Theoretical yield based on bromination analog.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-bromo-1,4-bis(chloromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction: The chloromethyl groups can be oxidized to form corresponding carboxylic acids or reduced to form methyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

Scientific Research Applications

The applications of 2-bromo-1,4-bis(chloromethyl)benzene are primarily in chemical research, specifically as an intermediate in the synthesis of more complex organic molecules . This trihalide compound, featuring a benzene ring substituted with a bromine atom and two chloromethyl groups, serves as a versatile building block for creating various derivatives and structures .

Chemical Synthesis

- Grignard Reagents 2-bromo-1,4-bis(chloromethyl)benzene can be used in the synthesis of Grignard reagents . The reaction of 1-bromo-2,6-bis(chloromethyl)benzene with magnesium in tetrahydrofuran (THF) yields a di-Grignard reagent, which can be further transformed into bis(trimethyltin) derivatives .

- Poly(o-xylylene) Precursor Bis(chloromethyl)benzene compounds are used in the production of poly(o-xylylene) . The redox behavior of 1,2-bis(chloromethyl)benzene is similar to that of 1,4-bis(chloromethyl)benzene .

- Synthesis of Substituted Benzenes As a precursor, 2-bromo-1,4-bis(chloromethyl)benzene can be used to synthesize substituted benzenes . For example, it can be converted to 1-bromo-2,6-bis(hydroxymethyl)benzene through reaction with potassium carbonate and water, followed by recrystallization .

Mechanism of Action

The mechanism of action of Benzene, 2-bromo-1,4-bis(chloromethyl)- involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack . The compound can form reactive intermediates that participate in various chemical transformations, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Structural and Reactivity Comparisons

- Halogen Effects : The bromine atom in the target compound (vs. fluorine in CAS 69857-33-6) increases molecular weight and polarizability, enhancing electrophilic substitution reactivity. Chloromethyl groups (-CH₂Cl) are stronger leaving groups compared to methyl (-CH₃) but less reactive than bromomethyl (-CH₂Br) .

- Electronic Effects : The electron-withdrawing nature of chloromethyl groups deactivates the benzene ring, directing electrophilic attacks to the meta position relative to the bromine. This contrasts with dimethyl analogs (CAS 553-94-6), where methyl groups activate the ring .

- The target compound likely follows this trend .

Q & A

Basic: What are the standard synthetic routes for preparing 2-bromo-1,4-bis(chloromethyl)benzene, and how is purity optimized?

Methodological Answer:

The synthesis typically involves bromination and chloromethylation of a benzene precursor. For example, derivatives like 1,4-bis(chloromethyl)benzene (CAS 623-25-6) are synthesized via Friedel-Crafts alkylation using para-xylene and chloromethylating agents (e.g., HCl/paraformaldehyde) under controlled conditions . Bromination at the 2-position can be achieved using Br₂ in the presence of a Lewis acid (e.g., FeBr₃). Purification often involves recrystallization from methanol or ethanol due to its low solubility in polar solvents at room temperature . Purity is confirmed via GC-MS (retention time matching) and ¹H NMR (integration of aromatic and chloromethyl peaks) .

Advanced: How do steric and electronic effects influence the reactivity of brominated and chloromethyl groups in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing chloromethyl groups activate the benzene ring for electrophilic substitution but introduce steric hindrance. Bromine, being a good leaving group, facilitates Suzuki-Miyaura couplings. However, competing side reactions (e.g., elimination of HCl) may occur due to adjacent chloromethyl groups. Computational modeling (DFT studies) can predict reactive sites, while in situ FTIR monitoring helps track intermediates . For example, coupling with arylboronic acids requires Pd(PPh₃)₄ as a catalyst and anhydrous conditions to minimize hydrolysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

The compound is toxic (T+), corrosive (C), and an irritant (Xi). Key precautions include:

- Use of nitrile gloves, fume hoods, and closed-system transfers to avoid inhalation .

- Storage in amber glass under inert gas (N₂/Ar) to prevent moisture-induced hydrolysis, which generates HCl .

- Immediate neutralization of spills with sodium bicarbonate . Safety data sheets (SDS) recommend emergency eyewash stations and PPE compliance .

Advanced: How does the compound degrade under varying pH and temperature conditions, and what analytical methods detect degradation products?

Methodological Answer:

Hydrolysis is pH-dependent:

- Acidic conditions (pH < 3): Rapid cleavage of chloromethyl groups to form 1,4-bis(hydroxymethyl)benzene and HBr .

- Alkaline conditions (pH > 10): Dehydrohalogenation yields 1,4-bis(vinyl)benzene, detectable via GC-MS (m/z 104) .

Degradation kinetics are studied using HPLC-UV (λ = 254 nm) and LC-QTOF for fragment identification. Accelerated stability testing at 40°C/75% RH shows <5% degradation over 30 days when stored anhydrously .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- ¹H NMR (CDCl₃): Aromatic protons appear as a singlet (~7.4 ppm, 2H), with chloromethyl (-CH₂Cl) as a singlet (~4.6 ppm, 4H). Bromine’s deshielding effect shifts adjacent protons upfield .

- FTIR: Peaks at 670 cm⁻¹ (C-Cl) and 540 cm⁻¹ (C-Br) confirm functional groups .

- GC-MS: Molecular ion [M]⁺ at m/z 264 (C₈H₇BrCl₂) with fragments at m/z 175 (loss of Br) and m/z 91 (tropylium ion) .

Advanced: What strategies resolve conflicting crystallographic data on halogen bonding in derivatives?

Methodological Answer:

Discrepancies in X-ray diffraction data (e.g., Br···Cl interactions vs. van der Waals contacts) are addressed via:

- High-resolution SC-XRD: Synchrotron sources improve accuracy for weak interactions .

- Hirshfeld surface analysis: Quantifies contact percentages (e.g., Br···H vs. Cl···H) .

- Theoretical validation: DFT calculations (B3LYP/6-311++G**) compare experimental vs. optimized geometries .

Basic: What solvents are compatible for reactions involving this compound?

Methodological Answer:

Anhydrous solvents like THF, DCM, and toluene are preferred. Methanol and ethanol are suitable for recrystallization but avoided in reactions due to nucleophilic competition. Solubility

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| DCM | 12.5 |

| Hexane | 0.8 |

| Methanol | 2.3 |

| Data sourced from hydrolysis studies and Merck Millipore guides . |

Advanced: How is this compound utilized in synthesizing functionalized MOFs/COFs?

Methodological Answer:

The chloromethyl groups act as anchoring sites for post-synthetic modification (PSM) in MOFs. For example:

- Step 1: React with NaN₃ to form azide-functionalized frameworks.

- Step 2: CuAAC "click" chemistry with alkynes introduces ligands for catalysis .

In COFs, bromine enables Sonogashira coupling to extend π-conjugation, enhancing conductivity. PXRD and BET surface area analysis confirm structural integrity post-modification .

Basic: What are the environmental and disposal considerations for this compound?

Methodological Answer:

Classified as a persistent organic pollutant (POP) due to halogen content. Incineration in EPA-approved facilities at >850°C ensures complete decomposition into CO₂, H₂O, and HCl/HBr, which are scrubbed with alkaline solutions. Aqueous waste is treated with Fe⁰ to reduce halogens before pH adjustment .

Advanced: How do isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies?

Methodological Answer:

Deuterated derivatives (e.g., C₆D₅CH₂CH₂Br) are synthesized via H/D exchange using D₂O and Pd/C. These are used in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.